molecular formula C15H8ClNO3 B14059426 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride CAS No. 5383-83-5

4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride

Cat. No.: B14059426
CAS No.: 5383-83-5
M. Wt: 285.68 g/mol
InChI Key: FNRMKWRCWZVXAZ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride is a chemical compound with the molecular formula C15H8ClNO3. It is known for its role as an intermediate in organic synthesis and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a benzoyl chloride group attached to a 1,3-dioxoisoindoline moiety, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form 4-(1,3-dioxoisoindol-2-yl)benzoic acid. This intermediate is then treated with thionyl chloride to yield the desired benzoyl chloride derivative . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound include amides, esters, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the 1,3-dioxoisoindoline moiety, which enhances its electrophilic character .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various derivatives. Its structure allows for selective acylation reactions, making it a valuable reagent in synthetic chemistry .

Properties

CAS No.

5383-83-5

Molecular Formula

C15H8ClNO3

Molecular Weight

285.68 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzoyl chloride

InChI

InChI=1S/C15H8ClNO3/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H

InChI Key

FNRMKWRCWZVXAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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